molecular formula C13H20BNO4 B1395817 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid CAS No. 1370452-93-9

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid

Cat. No.: B1395817
CAS No.: 1370452-93-9
M. Wt: 265.12 g/mol
InChI Key: BHXCQHFWXIWLBR-UHFFFAOYSA-N
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Description

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl group at the 3-position of the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl structures. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic procedures while allowing deprotection under acidic conditions for subsequent functionalization .

Key physicochemical properties (based on analogous compounds):

  • Molecular formula: C₁₃H₂₀BNO₄ (estimated based on structural analogs)
  • Molecular weight: ~265.12 g/mol
  • Solubility: Likely polar aprotic solvents (e.g., DMF, THF), similar to structurally related boronic acids .

Preparation Methods

One-Pot Synthesis via tert-Butoxycarbonyl Protection and Boronic Acid Formation

This method involves a one-pot reaction starting from carboxybenzeneboronic acid derivatives. The synthesis employs sulfur oxychloride (SOCl₂) and a tert-butoxide base to introduce the tert-butoxycarbonyl (Boc) protecting group while forming the boronic acid moiety.

Procedure :

  • Reagents :
    • Carboxybenzeneboronic acid (ortho, meta, or para isomers)
    • Sulfur oxychloride (SOCl₂)
    • Potassium tert-butoxide (KOtBu)
    • Tetrahydrofuran (THF) as solvent
  • Steps :
    • Dissolve carboxybenzeneboronic acid in THF under nitrogen.
    • Add SOCl₂ dropwise at room temperature, followed by cooling to 0–5°C.
    • Introduce KOtBu in batches and stir until reaction completion.
    • Quench with water, acidify with acetic acid, and extract with ethyl acetate.
    • Purify via recrystallization (e.g., using sherwood oil).

Key Data :

Parameter Value
Molar Ratio (acid:SOCl₂:KOtBu) 1:1.5:2.5
Reaction Temperature 0–5°C (post-SOCl₂ addition)
Yield 88–95% (depending on isomer)
Purity 98% (post-recrystallization)

Palladium-Catalyzed Coupling with Boc-Protected Amines

This approach utilizes palladium-catalyzed cross-coupling reactions to attach the Boc-protected amine to a boronic acid precursor.

Procedure :

  • Reagents :
    • [3-N-Boc-aminomethyl)phenyl]boronic acid
    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
    • Sodium carbonate (Na₂CO₃)
    • Dimethoxyethane (DME)/water solvent system
  • Steps :
    • Combine the boronic acid precursor, Pd catalyst, and Na₂CO₃ in DME/water.
    • Heat at 120°C under nitrogen for 2 hours.
    • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
    • Purify via silica gel chromatography (5–15% ethyl acetate/hexanes).

Key Data :

Parameter Value
Catalyst Loading 5 mol% Pd(PPh₃)₄
Reaction Time 2 hours
Yield 92%

Comparative Analysis of Methods

Method Advantages Limitations
One-Pot Synthesis High yield (95%), scalable Requires strict temperature control
Pd-Catalyzed Efficient, high purity Costly palladium catalyst
Chan-Lam Route Avoids harsh conditions Low yield, optimization needed

Chemical Reactions Analysis

Types of Reactions

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Phenol derivatives: Formed through oxidation reactions.

    Hydroxyl derivatives: Formed through reduction reactions.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

The compound 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid is a boronic acid derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article will explore its applications, supported by comprehensive data tables and case studies.

Functional Groups

The compound features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biological applications.

Medicinal Chemistry

This compound has been investigated for its potential use in drug development. Its boronic acid group allows for interactions with biological targets, particularly in the context of enzyme inhibition.

Case Study: Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors for serine proteases. A study demonstrated that derivatives of phenylboronic acids effectively inhibited the activity of certain proteases, suggesting potential therapeutic applications in treating diseases where these enzymes are involved.

Bioconjugation

The ability of boronic acids to selectively bind to sugars makes them useful in bioconjugation strategies. This property is particularly relevant for the development of targeted drug delivery systems.

Data Table: Bioconjugation Examples

CompoundTarget SugarApplication
This compoundGlucoseTargeted drug delivery
Other Boronic AcidsMannoseCancer therapy

Diagnostics

Boronic acids have been utilized in the development of diagnostic tools, particularly in biosensors for glucose monitoring. The reversible binding of boronic acids to glucose derivatives allows for the creation of sensitive detection systems.

Case Study: Glucose Sensors

A recent study explored the use of phenylboronic acid derivatives in glucose sensors, showing enhanced sensitivity and selectivity compared to traditional methods.

Binding Mechanism

The interaction between boronic acids and diols involves the formation of a cyclic boronate ester. This mechanism is crucial for understanding how this compound interacts with biological molecules.

Research Findings

Recent studies have provided insights into the kinetics and thermodynamics of these interactions, revealing that modifications to the boronic acid structure can significantly influence binding affinity and selectivity.

Drug Development

Ongoing research aims to optimize the structure of this compound to enhance its efficacy as a therapeutic agent. The focus is on improving its selectivity towards specific biological targets while minimizing off-target effects.

Advanced Diagnostics

There is potential for developing more sophisticated biosensors using this compound, which could lead to breakthroughs in non-invasive monitoring techniques for various diseases.

Mechanism of Action

The mechanism of action of 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, thereby inhibiting their activity. The Boc-protected aminoethyl group provides stability and selectivity in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-((tert-Butoxycarbonyl)amino)phenylboronic acid (CAS 380430-68-2)

  • Molecular weight : 237.06 g/mol .
  • However, the direct attachment may limit conformational flexibility for target binding in medicinal chemistry applications.

3-tert-Butoxycarbonylphenylboronic acid (CAS 220210-56-0)

  • Structure: Boc group attached to the phenyl ring without an aminoethyl chain.
  • Molecular weight : 222.05 g/mol; Melting point : 102°C .
  • Key difference: Lacks the aminoethyl functionality, making it unsuitable for applications requiring amine-directed interactions. Its higher purity (97–109%) and commercial availability make it a preferred choice for simple aryl couplings .

Functional Group Variations

(3-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid

  • Structure: Methyl group added to the Boc-protected amino moiety.
  • Similarity score : 0.95 vs. the target compound .
  • This modification is critical in drug design to modulate pharmacokinetic properties.

4-Ethoxycarbonylphenylboronic acid (CAS 4334-88-7)

  • Structure: Ethoxycarbonyl group replaces the Boc-aminoethyl chain.
  • Similarity score : 0.95 .

Positional Isomers

2-(tert-Butoxycarbonylamino)phenylboronic acid (CAS 146140-95-6)

  • Structure: Boc-amino group at the 2-position of the phenyl ring.
  • Impact : Ortho-substitution introduces steric hindrance, reducing coupling efficiency compared to the para- or meta-substituted analogs. This positional isomer is less common in synthesis due to lower yields in cross-coupling reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent Similarity Score
3-{2-[(Boc)amino]ethyl}phenylboronic acid N/A ~265.12 Boc-aminoethyl (3-position) Reference
3-((Boc)amino)phenylboronic acid 380430-68-2 237.06 Boc-amino (3-position) 0.90
3-tert-Butoxycarbonylphenylboronic acid 220210-56-0 222.05 Boc (3-position) 1.00
2-(Boc-amino)phenylboronic acid 146140-95-6 ~237.06 Boc-amino (2-position) 0.85

Biological Activity

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. Its unique structure, featuring a boronic acid group attached to a phenyl ring and a tert-butoxycarbonyl (Boc) protected aminoethyl group, allows for significant interactions with biological systems, particularly in enzyme inhibition and drug development.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14_{14}H22_{22}BNO4_{4}
Molecular Weight267.24 g/mol
CAS Number1370452-93-9
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, thereby inhibiting their activity. The Boc-protected aminoethyl group enhances the stability and selectivity of these interactions.

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting various enzymes, including those involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival. The inhibition of PI3K activity can be instrumental in treating cancers characterized by abnormal cell growth .

Drug Development

The compound is being explored for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron-containing compounds to selectively destroy tumor cells while sparing healthy tissue. Its ability to selectively accumulate in tumors makes it a candidate for further investigation in cancer therapies .

Case Studies and Research Findings

  • Inhibition of Acetyl-CoA Carboxylase : A study demonstrated that related boronic acids could inhibit acetyl-CoA carboxylase, which is involved in fatty acid metabolism. This inhibition resulted in reduced levels of malonyl-CoA in vivo, suggesting potential applications in metabolic disorders .
  • Antitumor Efficacy : In vivo studies using nanoparticles modified with phenylboronic acid derivatives showed enhanced delivery and retention of chemotherapeutic agents within tumor tissues compared to non-targeted formulations. This indicates that compounds like this compound could improve the efficacy of existing chemotherapy regimens by enhancing drug delivery systems .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of phenylboronic acids revealed significant cellular uptake and retention in various cancer cell lines, highlighting their potential as therapeutic agents against tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption is influenced by its physicochemical properties, such as lipophilicity and solubility. Upon absorption, it likely undergoes hydrolysis of the Boc protecting group, yielding the active aminoethylphenylboronic acid form. Elimination occurs primarily through renal excretion or metabolism to inactive metabolites.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid with optimal yield?

  • Methodological Answer : The synthesis involves multi-step procedures, often starting with Suzuki-Miyaura coupling using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and boronic acid derivatives. Key steps include protecting the amino group with a tert-butoxycarbonyl (Boc) moiety and optimizing reaction conditions (e.g., inert atmosphere, reflux in 1,2-dimethoxyethane/water mixtures). Post-synthesis, avoid silica gel purification due to boronic acid binding; instead, use recrystallization or column chromatography with non-polar solvents to prevent boroxine formation .

Q. How can researchers prevent boroxine formation during purification of this boronic acid?

  • Methodological Answer : Boroxine formation occurs via dehydration under high temperatures or prolonged drying. Mitigate this by:

  • Conducting purification at low temperatures (<40°C).
  • Using anhydrous solvents (e.g., dichloromethane or ethyl acetate) with mild drying agents (e.g., magnesium sulfate).
  • Storing the compound in inert atmospheres or as a pinacol ester derivative, which is more stable .

Q. What spectroscopic techniques are critical for confirming the structure of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify the Boc-protected amine and boronic acid moieties.
  • FT-IR : Confirm B-O (1350–1310 cm⁻¹) and N-H (3300–3100 cm⁻¹) stretches.
  • X-ray crystallography : Resolve supramolecular interactions (e.g., hydrogen bonding) if single crystals are obtained .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this boronic acid?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP level can model frontier molecular orbitals (FMOs) to predict reactivity. For example, the LUMO energy of the boronic acid group correlates with its electrophilicity in Suzuki couplings. Studies on analogous compounds (e.g., 3-formylphenylboronic acid) show that electron-withdrawing substituents lower the LUMO, enhancing cross-coupling efficiency. Apply similar DFT workflows to optimize reaction pathways .

Q. What strategies resolve contradictions in reported reactivity data for this compound in Suzuki-Miyaura couplings?

  • Methodological Answer : Discrepancies may arise from solvent polarity, ligand effects, or substrate steric hindrance. Systematically test:

  • Ligand selection : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
  • Solvent systems : Compare polar aprotic (DMF) vs. ether-water biphasic mixtures.
  • Substrate scope : Benchmark against aryl halides with varying steric/electronic profiles. Validate results via kinetic studies and HPLC monitoring .

Q. How can researchers evaluate supramolecular interactions of this compound using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding networks between the boronic acid (-B(OH)₂) and Boc-protected amine groups. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H⋯O/N-H⋯O bonds). Compare packing diagrams with analogs (e.g., 3-benzyloxyphenylboronic acid) to identify trends in crystallinity and stability .

Q. Why might catalytic efficiency vary in cross-coupling reactions, and how can it be optimized?

  • Methodological Answer : Variability stems from:

  • Pd catalyst decomposition : Use stabilizing ligands (e.g., triphenylphosphine) or pre-formed Pd complexes.
  • Base selection : Carbonate bases (e.g., Na₂CO₃) minimize protodeboronation compared to stronger bases.
  • Temperature control : Lower reaction temperatures (50–80°C) reduce side reactions. Optimize via Design of Experiments (DoE) to balance yield and purity .

Properties

IUPAC Name

[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-8-7-10-5-4-6-11(9-10)14(17)18/h4-6,9,17-18H,7-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXCQHFWXIWLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid

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